molecular formula C17H17FN2O5S B7571666 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

货号 B7571666
分子量: 380.4 g/mol
InChI 键: ODBBCQUJWAHYJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. It acts as a selective antagonist of the P2X3 receptor, which is involved in the transmission of sensory signals from the airways to the brain. By blocking this receptor, AF-219 can reduce the sensitivity of the cough reflex and provide relief to patients suffering from chronic cough.

作用机制

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid works by blocking the P2X3 receptor, which is expressed in sensory neurons that innervate the airways. This receptor is activated by ATP released from damaged or inflamed tissues, leading to the transmission of sensory signals to the brain and the initiation of the cough reflex. By blocking this receptor, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid can reduce the sensitivity of the cough reflex and provide relief to patients with chronic cough.
Biochemical and physiological effects:
5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to selectively block the P2X3 receptor without affecting other P2X receptors or ion channels. This selectivity is important for minimizing potential side effects and maintaining normal respiratory function. 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has also been shown to have a long half-life and good oral bioavailability, which are important pharmacokinetic properties for a drug intended for chronic use.

实验室实验的优点和局限性

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has several advantages for lab experiments, including its selectivity, potency, and well-characterized mechanism of action. However, its moderate yield and complex synthesis may limit its availability for some studies. In addition, its focus on a specific receptor may limit its applicability to broader research questions.

未来方向

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has potential for further development in the treatment of chronic cough and other sensory disorders. Future research could focus on optimizing its pharmacokinetic properties, exploring its effects on other sensory receptors and ion channels, and investigating its potential for combination therapy with other cough suppressants. In addition, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid could be studied in animal models of other sensory disorders, such as neuropathic pain or itch, to explore its broader therapeutic potential.

合成方法

The synthesis of 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid involves several steps, starting from commercially available starting materials. The key intermediate is 5-amino-2,4-dimethylbenzoic acid, which is converted to the final product through a series of reactions involving sulfonation, acetylation, and fluorination. The overall yield of the synthesis is around 20%, which is considered to be moderate.

科学研究应用

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of chronic cough. In animal models, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to reduce cough frequency and intensity without affecting normal respiratory function. In human studies, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been found to be well-tolerated and effective in reducing cough frequency and severity in patients with refractory chronic cough.

属性

IUPAC Name

5-[(3-acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-9-6-10(2)16(8-13(9)17(22)23)26(24,25)20-12-4-5-14(18)15(7-12)19-11(3)21/h4-8,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBCQUJWAHYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)F)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。